molecular formula C16H19N7O3 B2946707 4-ethyl-2,3-dioxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 2034234-50-7

4-ethyl-2,3-dioxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide

Número de catálogo: B2946707
Número CAS: 2034234-50-7
Peso molecular: 357.374
Clave InChI: XSVZQMRAYLGQKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Ethyl-2,3-dioxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine-2,3-dione core substituted with an ethyl group at the 4-position. The carboxamide moiety is linked via an ethylenediamine bridge to a heterocyclic system comprising a pyrazin-2-yl-substituted imidazole (Figure 1).

  • The piperazine-2,3-dione core may enhance metabolic stability compared to unmodified piperazines .
  • The pyrazine-imidazole substituent could improve binding to heme-containing enzymes like CYP5122A1, as seen in related compounds .

Synthesis likely follows established routes for piperazine-carboxamides, such as:

Core Formation: Alkylation of piperazine-2,3-dione with ethyl bromide to introduce the 4-ethyl group .

Carboxamide Coupling: Reaction of the piperazine nitrogen with a chloroformate intermediate, followed by nucleophilic substitution with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine .

Propiedades

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-2-21-9-10-23(15(25)14(21)24)16(26)20-6-8-22-7-5-19-13(22)12-11-17-3-4-18-12/h3-5,7,11H,2,6,8-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVZQMRAYLGQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-ethyl-2,3-dioxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The molecular structure of the compound includes a piperazine core substituted with an ethyl group and a dioxo moiety, along with a pyrazinyl-imidazolyl side chain. The synthesis of such compounds often involves multi-step reactions that can include condensation and cyclization processes.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₃
Molecular Weight359.41 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot reported

Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily in anti-inflammatory and antimicrobial domains.

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of similar piperazine compounds show potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, compounds structurally related to This compound have shown IC50 values comparable to well-known anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various bacterial strains. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria, with specific attention given to its interaction with Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to that observed with beta-lactam antibiotics .

Case Studies

Several studies have reported on the biological efficacy of similar compounds:

  • Study on Anti-inflammatory Effects : A recent study assessed the anti-inflammatory effects of a series of piperazine derivatives, concluding that those with structural similarities to our compound exhibited significant COX-2 inhibition (IC50 values ranging from 8 to 12 μM) compared to standard drugs .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related piperazine derivatives against E. coli and S. aureus, where the tested compounds displayed minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its unique structural features. The presence of the dioxo group is critical for enhancing its reactivity and interaction with biological targets. Modifications at various positions on the piperazine ring or the imidazole moiety can significantly alter its pharmacological profile.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Analogs

Compound Name Structure Molecular Weight Biological Activity Key References
Target Compound 4-ethyl-2,3-dioxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide ~370.4 (inferred) Potential CYP5122A1 inhibition (inferred)
18p () 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide 330.4 CYP5122A1 selectivity (IC50 ≤1 µM)
Compound 4-ethyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide 370.4 Unreported activity; structural analog for antileishmanial drug development
Compound 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide 339.4 Unreported activity; pyrazine-imidazole motif suggests enzyme targeting
Zamaporvint () 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide 428.4 Antimalarial candidate; imidazole-pyrazine motif critical for binding

Key Comparisons:

The methylthio group in ’s compound may improve lipophilicity, whereas the Target Compound’s dioxopiperazine core favors solubility .

Biological Activity :

  • Compound 18p () shows CYP5122A1 selectivity (IC50 ≤1 µM), attributed to its trifluoromethyl-benzyl group. The Target Compound lacks this group but retains the imidazole-pyrazine motif, suggesting comparable enzyme affinity .
  • Zamaporvint () highlights the therapeutic relevance of pyrazine-imidazole hybrids in antiparasitic drug design .

Synthesis Complexity :

  • The Target Compound’s ethylenediamine linker simplifies synthesis compared to ’s pyrazole-pyridine system, which requires multi-step cyclization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.